3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorine and methoxy groups are introduced through specific halogenation and methylation reactions, respectively. The pyrazolyl moiety is then attached using a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted benzamides or pyrazolyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3-Chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
3-Bromo-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
Uniqueness: 3-Fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide stands out due to its specific combination of fluorine and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-23-10-12(8-22-23)16-14(19-5-6-20-16)9-21-17(24)11-3-4-15(25-2)13(18)7-11/h3-8,10H,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWUHXBGAQHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.